molecular formula C20H15N3O B13866281 N-(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)benzamide CAS No. 507462-25-1

N-(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)benzamide

Cat. No.: B13866281
CAS No.: 507462-25-1
M. Wt: 313.4 g/mol
InChI Key: XWLRAURXXWFELF-UHFFFAOYSA-N
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Description

N-(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)benzamide (CAS 507462-25-1) is a benzamide derivative built on a pyrrolo[2,3-b]pyridine scaffold, a structure recognized as a privileged motif in medicinal chemistry due to its versatility as a bioisostere for purines and indoles . This specific molecular framework is a subject of interest in multiple research domains, particularly in the development of enzyme inhibitors. The compound serves as a key intermediate and pharmacophore in the exploration of protein kinase inhibitors . Its pyrrolopyridine core is a featured structure in compounds investigated for targeting receptor tyrosine kinases, such as c-Met, which is a promising target in oncology research for its role in cancer cell proliferation, survival, and invasion . Furthermore, structurally related (pyrrolo-pyridin-5-yl)benzamide derivatives have been identified as potent, competitive, and reversible inhibitors of Monoamine Oxidase B (MAO-B) with IC50 values in the low nanomolar range . These MAO-B inhibitors have demonstrated excellent blood-brain barrier (BBB) permeability and have shown a neuroprotective effect on cortical neurons in studies, highlighting their potential relevance for research into neurodegenerative conditions . The presence of the benzamide group is a critical feature that contributes to the molecule's ability to act as a hydrogen bond acceptor, facilitating interactions with enzymatic targets . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

507462-25-1

Molecular Formula

C20H15N3O

Molecular Weight

313.4 g/mol

IUPAC Name

N-(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)benzamide

InChI

InChI=1S/C20H15N3O/c24-20(15-9-5-2-6-10-15)23-18-13-22-19-17(18)11-16(12-21-19)14-7-3-1-4-8-14/h1-13H,(H,21,22)(H,23,24)

InChI Key

XWLRAURXXWFELF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(NC=C3NC(=O)C4=CC=CC=C4)N=C2

Origin of Product

United States

Preparation Methods

Synthesis of the Pyrrolo[2,3-b]pyridine Core

The core pyrrolo[2,3-b]pyridine structure is typically synthesized via reductive ring closure of alkynyl precursors. For example, an alkynyl derivative can be prepared and then cyclized using a strong base such as potassium tert-butoxide, which provides cleaner reaction outcomes and improved yields compared to sodium hydride (NaH).

Nitration at Position 3

Nitration of the pyrrolo[2,3-b]pyridine core at position 3 is a critical step to introduce a nitro group, which can later be converted into an amine for amide formation. Initial attempts using a mixture of 65% nitric acid and sulfuric acid were less effective, so fuming nitric acid was employed to obtain the 3-nitro derivative as a precipitate, facilitating isolation by filtration.

Suzuki Coupling to Introduce the 5-Phenyl Group

The 5-position is functionalized by Suzuki coupling reactions of the 3-nitro-5-halogenated pyrrolo[2,3-b]pyridine intermediate with phenylboronic acid. This step requires the protection of the pyrrole nitrogen (usually as a tosyl group) to improve regioselectivity and yield. After the coupling, the tosyl protecting group is removed under alkaline conditions to yield the 5-phenyl substituted pyrrolo[2,3-b]pyridine.

Conversion of Nitro Group to Amino Group and Amide Formation

The nitro group at position 3 is reduced catalytically to the corresponding amine, which then undergoes condensation with benzoyl chloride to form the benzamide functional group, completing the synthesis of This compound .

Representative Synthetic Scheme and Reaction Conditions

Step Reaction Type Reagents/Conditions Product/Intermediate Yield (%) Notes
1 Alkynyl derivative formation Base (e.g., NaH or potassium tert-butoxide) Alkynyl pyrrolo[2,3-b]pyridine - Potassium tert-butoxide preferred for cleaner reaction
2 Reductive ring closure Strong base (potassium tert-butoxide) Pyrrolo[2,3-b]pyridine core - Improved yield with potassium tert-butoxide
3 Nitration Fuming nitric acid 3-nitro-pyrrolo[2,3-b]pyridine - Precipitate isolated by filtration
4 Protection of pyrrole N Tosyl chloride, NaH N-tosyl protected intermediate - Required for regioselective Suzuki coupling
5 Suzuki coupling Phenylboronic acid, Pd catalyst 5-phenyl substituted intermediate - Regioselective coupling at position 5
6 Deprotection Alkaline cleavage 5-phenyl-pyrrolo[2,3-b]pyridine - Removal of tosyl group
7 Reduction Catalytic hydrogenation 3-amino-5-phenyl-pyrrolo[2,3-b]pyridine - Conversion of nitro to amino group
8 Amide formation Benzoyl chloride, base This compound - Final target compound

Experimental Data and Characterization

  • Mass Spectrometry (ESI-MS): The molecular ion peak for the benzamide derivative typically appears consistent with the expected molecular weight, confirming the molecular formula.
  • NMR Spectroscopy: Proton NMR spectra show characteristic aromatic proton signals corresponding to the phenyl and pyrrolo[2,3-b]pyridine rings, as well as amide NH signals.
  • Purity: Chromatographic purification (e.g., ISCO chromatography) is used to achieve purity levels above 95%.

Additional Notes on Alternative Methods and Optimization

  • Protecting Group Strategies: The use of tosyl protection on the pyrrole nitrogen is critical for successful Suzuki coupling at position 5, preventing side reactions and improving regioselectivity.
  • Base Selection: Potassium tert-butoxide is favored over sodium hydride in ring closure steps due to cleaner reaction profiles and improved yields.
  • Nitration Conditions: Fuming nitric acid is preferred for nitration at position 3 to obtain isolable products, as opposed to mixed acid nitration.
  • Cross-Coupling Variants: While Suzuki coupling is the main method for arylation, Sonogashira coupling has been used for alkynyl substitutions on similar scaffolds, though it is less relevant for this specific benzamide compound.

Chemical Reactions Analysis

Types of Reactions

N-(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)benzamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a kinase inhibitor, which can regulate various cellular processes.

    Medicine: Investigated for its potential therapeutic effects in treating cancers and other diseases by inhibiting specific kinases involved in disease progression.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)benzamide involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, thereby affecting various signaling pathways involved in cell growth, proliferation, and survival.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Pyrrolo[2,3-b]pyridine Derivatives

The following table summarizes key structural and functional differences between N-(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)benzamide and related compounds:

Compound Name Substituents (Position 3) Core Structure Biological Role/Activity CAS/DB ID References
This compound Benzamide Pyrrolo[2,3-b]pyridine Potential kinase modulator Not specified
2-Cyclopentyl-4-(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)benzoic acid (GSK650394) Cyclopentyl, benzoic acid Pyrrolo[2,3-b]pyridine SGK1 inhibitor; anti-apoptotic 25102847
2-Amino-5-[3-(1-ethyl-1H-pyrazol-5-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-N,N-dimethylbenzamide (SX7) Ethyl-pyrazole, dimethylbenzamide Pyrrolo[2,3-b]pyridine Experimental kinase inhibitor DB08583

Key Findings and Functional Differences

GSK650394
  • Structure : Replaces the benzamide group with a cyclopentyl and benzoic acid moiety.
  • Activity : Acts as a serum/glucocorticoid-regulated kinase 1 (SGK1) inhibitor, with IC₅₀ values in the low micromolar range. It suppresses apoptosis in cellular models, making it a tool compound for studying stress responses .
SX7 (DB08583)
  • Structure : Features an ethyl-substituted pyrazole and dimethylbenzamide group.
  • The dimethylamino group may enhance binding affinity through hydrogen bonding or charge interactions in enzyme pockets .
This compound
  • Hypothesized Activity : The benzamide group likely facilitates interactions with kinase ATP-binding sites, similar to GSK650394. However, the absence of a carboxylic acid group may reduce solubility compared to GSK650394 but improve lipophilicity for enhanced cellular uptake.

Implications for Drug Design

  • Substituent Effects :
    • Electron-Withdrawing Groups (e.g., benzoic acid in GSK650394): Increase polarity and solubility but may limit blood-brain barrier penetration.
    • Aromatic/Amide Groups (e.g., benzamide in the target compound): Balance lipophilicity and target engagement, critical for oral bioavailability.

Biological Activity

N-(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Synthesis

This compound features a pyrrolo[2,3-b]pyridine moiety which is fused with a phenyl group and an amide functional group. The synthesis typically involves multi-step reactions including Suzuki coupling and other organic transformations to achieve the desired compound .

The compound acts primarily as an inhibitor of Adaptor-Associated Kinase 1 (AAK1), which plays a crucial role in cellular signaling pathways. Binding studies have shown that it occupies the ATP-binding site of AAK1, suggesting a competitive inhibition mechanism that may impact various downstream signaling processes .

Antiparasitic Activity

Recent studies have highlighted the antiparasitic properties of related compounds within the same chemical class. For instance, derivatives with similar structures exhibited potent activity against parasites, with effective concentrations (EC50) as low as 0.011 μM reported for certain modifications . This indicates that this compound could be explored further for its antiparasitic potential.

Antibacterial Properties

The compound's derivatives have shown promising antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentration (MIC) values ranged from 3.12 to 12.5 μg/mL, demonstrating significant efficacy compared to standard antibiotics like ciprofloxacin .

Research Findings and Case Studies

Study Activity EC50/MIC Pathogen/Target Notes
Study 1AAK1 Inhibition-AAK1Competitive inhibitor in ATP-binding site
Study 2AntiparasiticEC50 0.011 μMVarious parasitesHigh potency observed in modified derivatives
Study 3AntibacterialMIC 3.12 μg/mLStaphylococcus aureusEffective against Gram-positive bacteria

Q & A

Q. Optimization Tips :

  • Control temperature and solvent polarity to minimize side reactions.
  • Use TLC and NMR to monitor intermediates .

How is the structural conformation of this compound validated?

Basic
Structural validation relies on:

  • X-ray crystallography : Single-crystal studies (e.g., R factor = 0.039) confirm bond lengths and dihedral angles .
  • NMR/IR spectroscopy :
    • ¹H NMR : Peaks at δ 4.26–4.25 (d, 4H) and δ 6.74–6.72 (d, 1H) indicate substituent positioning .
    • IR : Stretching bands at 1651 cm⁻¹ (C=O) and 1614 cm⁻¹ (N-H) confirm functional groups .

How do substituents on the pyrrolo[2,3-b]pyridine core influence biological activity?

Advanced
Structure-activity relationships (SAR) reveal:

  • Electron-withdrawing groups (e.g., Cl, F) enhance binding to kinases (pKi = 8.1 in CHEMBL1986943) .
  • Benzamide vs. acetamide : Substitution at the 3-position improves solubility but reduces affinity for RORC2 .
  • Phenyl vs. thiophene : Thiophene derivatives show lower metabolic stability due to CYP450 interactions .

Q. Experimental Design :

  • Synthesize analogs with systematic substituent variations.
  • Test in kinase inhibition assays (e.g., LRRK2 or CHK1) .

What biological targets are associated with this compound, and how are they identified?

Q. Advanced

  • RORC2 Inverse Agonism : Demonstrated via IL-17 suppression in Th17 cells (IC₅₀ < 10 nM) using luciferase reporter assays .
  • Kinase Inhibition : High-throughput screening (e.g., LRRK2 pKi = 8.1) identifies kinase targets .

Q. Target Validation :

  • CRISPR knockout of RORC2 confirms mechanism specificity.
  • Competitive binding assays (e.g., SPR or ITC) quantify affinity .

How are binding affinity and selectivity quantified against off-target receptors?

Q. Advanced

  • Biochemical Assays : Measure IC₅₀ values using fluorescence polarization (FP) for RORC2 vs. RORA/RORB .
  • Cellular Assays : IL-17 ELISA in Jurkat cells (EC₅₀ = 50 nM) .
  • Selectivity Panels : Compare activity across 468 kinases (e.g., Eurofins KinaseProfiler) to identify off-targets .

Q. Data Contradictions :

  • Discrepancies between biochemical and cellular IC₅₀ may arise from cell permeability differences. Use prodrug strategies to reconcile .

What in vivo models are used to evaluate efficacy, and how are pharmacokinetic parameters optimized?

Q. Advanced

  • Mouse Inflammation Models : Oral administration reduces skin lesions (ED₅₀ = 10 mg/kg) via IL-17 suppression .
  • DMPK Optimization :
    • Metabolic Stability : Replace labile groups (e.g., methyl → cyclopropyl) to reduce CYP3A4 clearance .
    • Bioavailability : Co-administration with cytochrome inhibitors (e.g., ritonavir) enhances AUC .

How does conformational restriction improve potency and receptor residence time?

Q. Advanced

  • Structure-Guided Design : Locking the benzamide group into a planar conformation via intramolecular H-bonding increases RORC2 residence time (τ = 120 min vs. 30 min for flexible analogs) .
  • Computational Modeling : Molecular dynamics simulations predict ground-state energetics favoring the bioactive conformation .

How do structural analogs compare in selectivity and potency?

Q. Advanced

CompoundKey FeatureTarget (IC₅₀)Selectivity (vs. RORA)
CHEMBL19869434-Chloro-pyrrolo[2,3-b]pyridineLRRK2 (8.1 nM)>100-fold
GDC-0575 (CHEMBL1982711)Cyclopropane-carboxamideCHK1 (0.5 nM)>500-fold
ABBV-075Pyrrolopyridone coreBET (1.2 nM)>200-fold

Q. Methodology :

  • Parallel synthesis of analogs followed by panel screening.
  • Use Lipophilic Efficiency (LipE) to balance potency and logP .

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